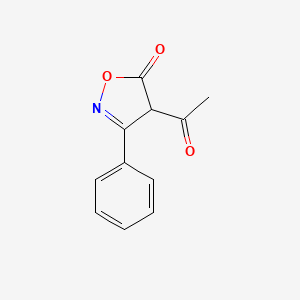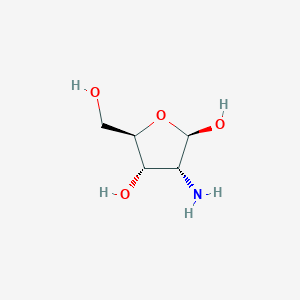
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol is a chiral compound with significant importance in various scientific fields It is characterized by its unique tetrahydrofuran ring structure, which includes an amino group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a protected sugar derivative, followed by deprotection and functional group transformations to introduce the amino and hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation, to achieve high yields and purity. These methods often leverage the specificity of enzymes to control the stereochemistry and functional group placement.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential as a therapeutic agent or as a component in drug design.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide
Uniqueness
What sets (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol apart from similar compounds is its specific stereochemistry and functional group arrangement, which confer unique reactivity and interaction profiles. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise molecular interactions.
Eigenschaften
Molekularformel |
C5H11NO4 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-3-amino-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
WVFLQJAIFBHEMM-TXICZTDVSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)N)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



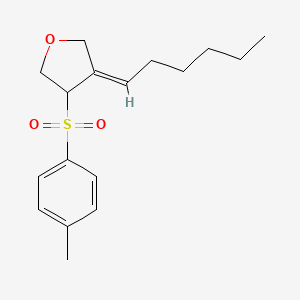
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
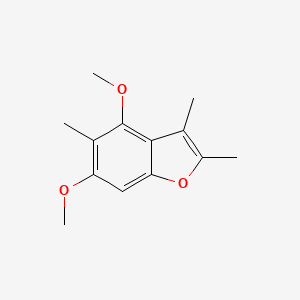
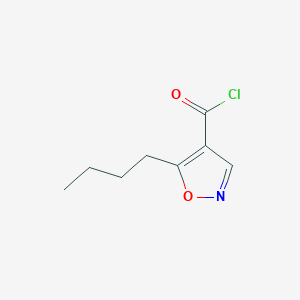
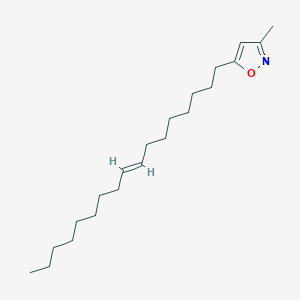
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
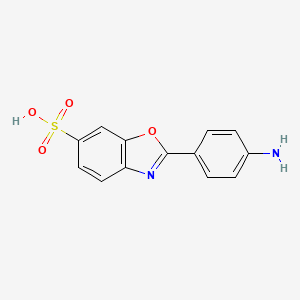
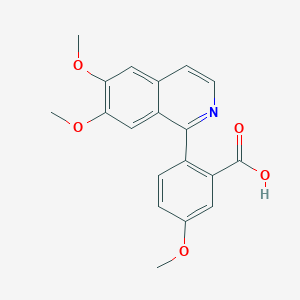


![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
